molecular formula C18H18F3NO4 B3566612 dimethyl 1-ethyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 1-ethyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B3566612
M. Wt: 369.3 g/mol
InChI Key: ORVKQJNPNHZSPP-UHFFFAOYSA-N
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Description

The compound “dimethyl 1-ethyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with various groups including a dimethyl ester group, an ethyl group, and a phenyl group that is further substituted with a trifluoromethyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyridine ring, followed by various substitution reactions to add the ethyl group, the dimethyl ester group, and the 4-(trifluoromethyl)phenyl group. The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The pyridine ring would contribute to the planarity of the molecule, while the substituents would add steric bulk. The trifluoromethyl group is known to be quite electronegative, which could influence the electronic properties of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The pyridine ring could potentially undergo electrophilic substitution reactions, while the ester group could undergo hydrolysis or transesterification reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyridine ring could contribute to its aromaticity and planarity, while the trifluoromethyl group could increase its electronegativity .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include exploring its potential applications in various fields, such as pharmaceuticals or materials science, and developing more efficient synthetic routes .

Properties

IUPAC Name

dimethyl 1-ethyl-4-[4-(trifluoromethyl)phenyl]-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO4/c1-4-22-9-13(16(23)25-2)15(14(10-22)17(24)26-3)11-5-7-12(8-6-11)18(19,20)21/h5-10,15H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVKQJNPNHZSPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(C(=C1)C(=O)OC)C2=CC=C(C=C2)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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dimethyl 1-ethyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 1-ethyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 1-ethyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 1-ethyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 1-ethyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 1-ethyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate

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